An In-depth Technical Guide to Methyl 2-(chloromethyl)acrylate (CAS 922-15-6): Properties, Reactivity, and Applications
An In-depth Technical Guide to Methyl 2-(chloromethyl)acrylate (CAS 922-15-6): Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of Methyl 2-(chloromethyl)acrylate, a highly functionalized monomer and versatile chemical intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core chemical properties, reactivity, synthesis, and critical safety protocols associated with this compound. Our focus is on delivering not just data, but actionable, field-proven insights to support advanced research and development.
Core Molecular Profile and Physicochemical Properties
Methyl 2-(chloromethyl)acrylate (MCMA) is a bifunctional molecule featuring both a reactive acrylate moiety, susceptible to polymerization and Michael addition, and a primary alkyl chloride, which serves as an excellent site for nucleophilic substitution. This dual reactivity makes it a valuable building block for creating complex molecular architectures and functional polymers.
Chemical Structure
The structure of MCMA, with its IUPAC name methyl 2-(chloromethyl)prop-2-enoate, is fundamental to understanding its behavior.[1]
Caption: Skeletal structure of Methyl 2-(chloromethyl)acrylate.
Key Physicochemical Data
The following table summarizes the essential physical and chemical properties of MCMA, compiled from various supplier and database sources.
| Property | Value | Source(s) |
| CAS Number | 922-15-6 | [1][2][3] |
| Molecular Formula | C₅H₇ClO₂ | [1][2][3] |
| Molecular Weight | 134.56 g/mol | [1][2][3] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Density | 1.150 g/mL at 25 °C | [2][3] |
| Boiling Point | 58-60 °C at 7.5 Torr; ~157 °C at 760 Torr | [3][4] |
| Refractive Index (n20/D) | 1.455 | [2] |
| Flash Point | 62.77 °C (145.0 °F) | [2] |
| Solubility | Insoluble in water | [5][6] |
| Inhibitor | Typically contains ≤0.5% BHT | [2] |
Reactivity Profile: A Duality of Function
The utility of MCMA stems from its two distinct reactive centers. Understanding the interplay and selective targeting of these sites is crucial for successful application in synthesis and polymer science.
Radical Polymerization
The acrylate double bond readily undergoes free-radical polymerization. This allows for the incorporation of the chloromethyl functionality as a pendant group along a polymer backbone. This process is foundational for creating "post-functionalizable" polymers, where the chlorine atom can be later displaced to introduce new chemical groups.
-
Causality: The electron-withdrawing nature of the ester group activates the double bond towards radical attack, a characteristic feature of all acrylate monomers.[7][8] The polymerization can be initiated using standard free-radical initiators like AIBN or benzoyl peroxide.[9] It's important to note that MCMA can also participate in copolymerizations with other vinyl monomers, such as methyl methacrylate or styrene, to tailor the properties of the final material.[10][11]
Nucleophilic Substitution
The primary allylic chloride (-CH₂Cl) is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles. This pathway is often exploited in small molecule synthesis.
-
Mechanism Insight: The allylic position of the chlorine atom enhances its reactivity towards displacement. The transition state of the Sₙ2 reaction is stabilized by the adjacent π-system of the acrylate double bond. This makes the chlorine a better leaving group compared to a simple primary alkyl chloride. Common nucleophiles include amines, thiols, azides, and carboxylates.
Michael Addition
The electron-deficient double bond of the acrylate system is an electrophile and can react with soft nucleophiles in a conjugate or Michael addition reaction.
-
Experimental Consideration: While possible, Michael addition can compete with Sₙ2 substitution, especially with nucleophiles that are both strong bases and effective nucleophiles (e.g., primary amines).[12] Reaction conditions such as solvent, temperature, and the nature of the nucleophile can be tuned to favor one pathway over the other. Generally, Sₙ2 reactions at the chloromethyl group are kinetically faster and more common under neutral or mildly basic conditions.
Caption: Primary reaction pathways for Methyl 2-(chloromethyl)acrylate.
Key Applications in Research and Drug Development
MCMA is not a final product in itself but rather a strategic starting material. Its applications are diverse, spanning materials science and organic synthesis.
-
Synthesis of Functional Polymers: MCMA is used as a monomer to create polymers with reactive "handles." These polymers can be subsequently modified, for example, by grafting other polymer chains or attaching biomolecules, making them suitable for applications in coatings, adhesives, and biomedical devices.
-
Pharmaceutical Intermediates: The dual reactivity of MCMA makes it a valuable tool for building complex organic molecules that are precursors to active pharmaceutical ingredients (APIs).[7][13] It can be used to introduce the acrylate pharmacophore or to build molecular scaffolds through sequential substitution and addition reactions.
-
Crosslinking Agents: By reacting MCMA with difunctional nucleophiles, it is possible to synthesize novel dimethacrylate crosslinkers.[3] These are essential components in the formulation of dental resins, hydrogels, and other thermoset materials.
-
Surface Modification: The reactivity of the chloromethyl group can be used to chemically anchor molecules to surfaces, altering properties like hydrophobicity, biocompatibility, or adhesion.[13]
Analytical Characterization Protocol
Verifying the identity and purity of MCMA is critical before use. The following outlines the expected results from standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Vinyl Protons: Two distinct singlets (or narrow doublets) in the δ 5.8-6.5 ppm range, corresponding to the two non-equivalent protons on the C=CH₂ group.
-
Chloromethyl Protons: A sharp singlet around δ 4.2-4.5 ppm, corresponding to the -CH₂Cl group.
-
Methyl Ester Protons: A sharp singlet around δ 3.8 ppm, corresponding to the -OCH₃ group.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
C=C Stretch (Alkene): A medium intensity band around 1630-1640 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be observable at m/z 134. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) would confirm the presence of chlorine.
-
Critical Safety and Handling Protocols
MCMA is a hazardous substance and must be handled with extreme caution.[14] Its properties as a lachrymator and a potent irritant necessitate strict adherence to safety protocols.[15]
Hazard Summary
| Hazard Type | Description | GHS Classification | Source(s) |
| Skin Contact | Causes skin irritation and potentially severe burns. Even trace amounts can cause large blisters. | Skin Irrit. 2 | [5][6][14][15] |
| Eye Contact | Causes serious eye damage. It is a lachrymator (tear-producing). | Eye Dam. 1 | [2][6][14][15] |
| Inhalation | May cause respiratory irritation. Vapors are toxic and can cause pulmonary edema. | STOT SE 3 | [5][6][14][15] |
| Ingestion | Toxic if swallowed. | Acute Tox. 3 (Oral) | [14] |
| Reactivity | Can polymerize violently if heated or contaminated. Sensitive to light and moisture. | Polymerizable | [6][14][16] |
Step-by-Step Safe Handling Workflow
This protocol is a self-validating system; failure to adhere to any step compromises the entire safety envelope.
-
Preparation & Engineering Controls:
-
Verification: Before starting, confirm that a certified chemical fume hood is operational.
-
Decontamination: Ensure the work area is clear of incompatible materials, especially strong bases, oxidizers, and polymerization initiators.[14]
-
Emergency Access: Confirm unobstructed access to an emergency eyewash station and safety shower.[17]
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.
-
Eye Protection: Use chemical splash goggles and a full-face shield.
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.
-
-
Chemical Handling:
-
Transport: Transport the chemical in a secondary, sealed container.
-
Dispensing: Conduct all transfers and dispensing of MCMA deep within the fume hood.
-
Avoid Inhalation: Keep the sash at the lowest practical height. Do not get in eyes, on skin, or on clothing.[15]
-
-
Waste Disposal & Decontamination:
-
Quenching: Quench any residual reactive material with a suitable agent if necessary, following institutional guidelines.
-
Waste Collection: Dispose of all contaminated materials (gloves, pipette tips, etc.) in a dedicated, sealed hazardous waste container.
-
Work Area Cleaning: Decontaminate the work surface thoroughly after completion.
-
Caption: Safe handling workflow for Methyl 2-(chloromethyl)acrylate.
Storage and Stability
Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.
-
Temperature: Store in a refrigerator at 2-8°C.[2]
-
Atmosphere: The inhibitor present (often BHT) requires the presence of oxygen to function effectively. Therefore, do not store under an inert atmosphere like pure nitrogen.[16][18] A headspace of air should be maintained.
-
Protection: Keep containers tightly closed and protected from light, heat, and moisture to prevent degradation and spontaneous polymerization.[6][18]
Conclusion
Methyl 2-(chloromethyl)acrylate, CAS 922-15-6, is a powerful and versatile reagent whose utility is directly tied to its dual chemical reactivity. The presence of both a polymerizable acrylate group and a nucleophilically susceptible chloromethyl group makes it an invaluable building block for creating functional materials and complex organic molecules. However, its significant hazards demand the utmost respect and adherence to rigorous safety protocols. By understanding its chemical nature and implementing the handling procedures outlined in this guide, researchers can safely and effectively leverage the unique synthetic potential of this compound.
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Gantrade. (n.d.). Methyl Acrylate: A Special Acrylic Monomer. Retrieved from Gantrade website. [Link]
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